molecular formula C13H11NO3 B14354310 2-[(4-Nitrophenyl)methyl]phenol CAS No. 93343-62-5

2-[(4-Nitrophenyl)methyl]phenol

Cat. No.: B14354310
CAS No.: 93343-62-5
M. Wt: 229.23 g/mol
InChI Key: JAUHUIUQRMKKOY-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)methyl]phenol is an organic compound characterized by a phenol group substituted with a nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)methyl]phenol typically involves the nitration of phenol derivatives. One common method includes the reaction of phenol with nitric acid under controlled conditions to introduce the nitro group. The reaction is carried out by adding concentrated nitric acid to phenol, followed by heating and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes where phenol is reacted with nitric acid in the presence of sulfuric acid as a catalyst. The reaction mixture is then subjected to various purification steps, including crystallization and drying, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)methyl]phenol undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The phenol group can be oxidized to quinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed

Scientific Research Applications

2-[(4-Nitrophenyl)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)methyl]phenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. This compound can also act as a protonophore, disrupting proton gradients across biological membranes, which can affect cellular energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Nitrophenyl)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

93343-62-5

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-[(4-nitrophenyl)methyl]phenol

InChI

InChI=1S/C13H11NO3/c15-13-4-2-1-3-11(13)9-10-5-7-12(8-6-10)14(16)17/h1-8,15H,9H2

InChI Key

JAUHUIUQRMKKOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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